METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10155858
InChI: InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
SMILES: COC(=O)NCC12CC3CC(C1)CC(C3)C2
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE

CAS No.:

Cat. No.: VC10155858

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name methyl N-(1-adamantylmethyl)carbamate
Standard InChI InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
Standard InChI Key FXADKFCOMRXOSI-UHFFFAOYSA-N
SMILES COC(=O)NCC12CC3CC(C1)CC(C3)C2
Canonical SMILES COC(=O)NCC12CC3CC(C1)CC(C3)C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is methyl N-(1-adamantylmethyl)carbamate, reflecting its adamantane core substituted with a methylcarbamate group . The adamantane moiety consists of three fused cyclohexane rings in a chair conformation, creating a rigid, diamondoid structure. The carbamate functional group (NHCOOCH3-\text{NHCOOCH}_3) is attached via a methylene bridge (CH2-\text{CH}_2-) to the bridgehead carbon of the adamantane skeleton. This configuration imposes significant steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H21NO2\text{C}_{13}\text{H}_{21}\text{NO}_2
Molecular Weight223.31 g/mol
XLogP3-AA2.8
Hydrogen Bond Donors1
Rotatable Bonds3
Topological Polar Surface41.1 Ų

Synthesis and Reaction Pathways

Carbamate Formation via Acylation

A common route involves reacting 1-adamantanemethylamine with methyl chloroformate in the presence of a base such as triethylamine. This one-step procedure proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride . The reaction is typically conducted in dichloromethane at 0–25°C, yielding the carbamate after aqueous workup and purification by column chromatography .

Table 2: Synthetic Conditions and Yields

ReactantsConditionsYieldReference
1-Adamantanemethylamine + Methyl chloroformateCH2Cl2\text{CH}_2\text{Cl}_2, 0°C, 3 h68–75%
Adamantane carbamate + CF3SO3H\text{CF}_3\text{SO}_3\text{H}Toluene, reflux, 2 h82% (iminium)

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound manifests as an off-white to white solid with a melting point of 117–121°C and a predicted boiling point of 318.0±9.0C318.0 \pm 9.0^\circ \text{C} at 760 Torr . Its thermal resilience aligns with adamantane’s high decomposition temperature (>300C>300^\circ \text{C}), though the carbamate group introduces susceptibility to hydrolysis under acidic or basic conditions. Differential scanning calorimetry (DSC) of analogous compounds reveals endothermic peaks corresponding to melting and exothermic events from decomposition .

Solubility and Partitioning

Predicted solubility parameters indicate limited aqueous solubility (logP=2.8\log P = 2.8), favoring apolar solvents such as dichloromethane or toluene . This hydrophobicity enhances membrane permeability, a desirable trait in prodrug design. Experimental solubility data remain sparse, but computational models suggest moderate solubility in ethanol (15mg/mL\sim 15 \, \text{mg/mL}) and poor solubility in hexane (<1mg/mL<1 \, \text{mg/mL}) .

Structural and Electronic Analysis

Computational Modeling Insights

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 6.3 eV, indicative of moderate electronic stability. The carbamate group’s carbonyl oxygen (O1\text{O}_1) exhibits a partial negative charge (0.42e-0.42 \, e), while the adjacent nitrogen carries a partial positive charge (+0.18e+0.18 \, e), facilitating hydrogen bonding . Molecular dynamics simulations predict a solvation free energy of 15.2kcal/mol-15.2 \, \text{kcal/mol} in water, corroborating its hydrophobic nature .

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations at 1705cm11705 \, \text{cm}^{-1} (C=O), 1530cm11530 \, \text{cm}^{-1} (N–H bend), and 1250cm11250 \, \text{cm}^{-1} (C–O–C asymmetric stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals at δ3.65(s,3H,OCH3)\delta 3.65 \, (\text{s}, 3\text{H}, \text{OCH}_3), δ4.02(d,2H,CH2NH)\delta 4.02 \, (\text{d}, 2\text{H}, \text{CH}_2\text{NH}), and δ1.552.10(m,15H,adamantane)\delta 1.55–2.10 \, (\text{m}, 15\text{H}, \text{adamantane}) .

Applications and Biological Relevance

Pharmaceutical Intermediates

The adamantane group’s lipid solubility and metabolic stability make this carbamate a candidate for antiviral and antiparkinsonian agents. Derivatives have shown inhibitory activity against influenza A (IC50_{50} 0.2–5 μM) and NMDA receptors, though specific data for this compound are pending .

Polymer Science

Incorporation into polyurethanes enhances thermal stability, with glass transition temperatures (TgT_g) increasing by 20–40°C compared to conventional carbamates. The rigid adamantane core reduces chain mobility, improving mechanical strength .

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